Cas no 107686-58-8 (2(1H)-Pyrimidinethione,4-mercapto- (9CI))

2(1H)-Pyrimidinethione,4-mercapto- (9CI) structure
107686-58-8 structure
Product Name:2(1H)-Pyrimidinethione,4-mercapto- (9CI)
CAS No:107686-58-8
MF:C4H4N2S2
MW:144.217957496643
CID:127643
PubChem ID:1712448
Update Time:2025-04-18

2(1H)-Pyrimidinethione,4-mercapto- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinethione,4-mercapto- (9CI)
    • 1H-pyrimidine-2,4-dithione
    • Z2311575088
    • 2 pound not4-Dimercapto
    • InChI=1/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8
    • Dithiouracil, 98%
    • 4(1H)-Pyrimidinethione, 2-mercapto- (9CI)
    • 133099-49-7
    • WLN: T6MYMYJ BUS DUS
    • MFCD00006042
    • NSC-42031
    • NS00026498
    • 1,2,3,4-tetrahydropyrimidine-2,4-dithione
    • 2,4-Dimercaptopyrimidine
    • AI3-25475
    • 2001-93-6
    • FT-0610225
    • D87918
    • NCGC00338889-01
    • AB-323/25048186
    • USAF CB-14
    • Dithiopyrimidine
    • Dithiouracil
    • 2(1H)-Pyrimidinethione, 4-mercapto- (9CI)
    • 2,4(1H,3H)-Pyrimidinedithione
    • AKOS000526100
    • 107686-58-8
    • 2,3H)-Pyrimidinedithione
    • 2(1H)-Pyrimidinethione, 6-mercapto- (9CI)
    • SCHEMBL160984
    • NSC42031
    • Uracil,4-dithio-
    • NSC 42031
    • 4(3H)-Pyrimidinethione, 2-mercapto- (9CI)
    • pyrimidine-2,4(1H,3H)-dithione
    • Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionicacid
    • 2,4-Dithiopyrimidine
    • SB55549
    • 2,4-Pyrimidinedithiol
    • 4(3H)-Pyrimidinethione,2-mercapto-(9ci)
    • URACIL, 2,4-DITHIO-
    • 2.4-Dithiopyrimidine
    • AB01331643-02
    • Pyrimidine-2,4-dithiol
    • EINECS 217-894-5
    • 2,4-Dithiouracil
    • AKOS006223236
    • 133039-83-5
    • 132939-82-3
    • D-8700
    • 2,4-Dimercapto pyrimidine
    • CHEMBL3934582
    • 132939-84-5
    • SCHEMBL14483825
    • DTXSID80173827
    • 4-sulfanyl-2(3H)-pyrimidinethione
    • 2,4-Dithioxopyrimidine
    • A814174
    • 2,4-Pyrimidinedithiol (9CI)
    • AS-59788
    • SCHEMBL25841595
    • Inchi: 1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
    • InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
    • SMILES: S=C1NC=CC(N1)=S

Computed Properties

  • Exact Mass: 143.98172
  • Monoisotopic Mass: 143.98159048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • PSA: 24.06

2(1H)-Pyrimidinethione,4-mercapto- (9CI) Related Literature

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk